SMAP2

Prostate Cancer Xenograft Androgen Receptor

Researchers requiring in vivo-grade PP2A activation face poor oral bioavailability with first-generation modulators (e.g., FTY720) or complete inactivity with analogs like TRC-766. SMAP-2 (DT-1154) solves this with a hydroxylated linker conferring high oral bioavailability while retaining on-target PP2A Aα-subunit binding and activation. • Demonstrates AR-v7 degradation in CRPC models, matching enzalutamide efficacy • Inhibits KRAS-mutant NSCLC growth via ERK/AKT dephosphorylation • Only PP2A activator with published in vivo AAA model efficacy data • No S1P receptor-mediated lymphopenia, unlike FTY720

Molecular Formula C27H27F3N2O4S
Molecular Weight 532.5782
Cat. No. B1193499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMAP2
SynonymsSMAP2;  SMAP-2;  SMAP 2
Molecular FormulaC27H27F3N2O4S
Molecular Weight532.5782
Structural Identifiers
SMILESO=S(C1=CC=C(OC(F)(F)F)C=C1)(N[C@@H]2[C@@H](O)[C@H](N3C4=CC=CC=C4CCC5=CC=CC=C53)CCC2)=O
InChIInChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1
InChIKeySDVKTCLBCCAFIS-HDYLNDSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SMAP-2 (DT-1154) Procurement Guide: A Highly Orally Bioavailable PP2A Activator for Oncology and Vascular Research


SMAP-2 (also designated DT-1154 or DBK1154; CAS 1809068-70-9) is a re-engineered tricyclic sulfonamide small-molecule activator of protein phosphatase 2A (PP2A) [1]. It binds selectively to the PP2A Aα scaffold subunit, inducing conformational changes that reactivate the tumor-suppressor phosphatase to dephosphorylate multiple oncogenic substrates, including androgen receptor (AR) and kinases downstream of KRAS [1][2]. Unlike first-generation PP2A modulators such as FTY720, SMAP-2 was specifically optimized to confer high oral bioavailability while maintaining on-target activation potency, making it a valuable tool compound for in vivo pharmacology studies [3].

Why SMAP-2 Cannot Be Simply Replaced by Other PP2A Modulators


Attempting to substitute SMAP-2 with other commercially available PP2A activators (e.g., DT-061, FTY720) or with the inactive analog TRC-766 introduces significant risks of altered efficacy, off-target toxicity, or complete loss of pharmacological activity. SMAP-2’s hydroxylated linker confers a distinct pharmacokinetic advantage, enabling oral bioavailability that is absent in earlier tricyclic scaffolds [1]. Crucially, structurally similar but biologically inert variants such as TRC-766 bind PP2A without activating it, underscoring that minor structural modifications can abolish therapeutic function [1]. Furthermore, cross-study comparisons show that DT-061 and FTY720 exhibit divergent B56 regulatory subunit selectivity and immunosuppressive liabilities not shared by SMAP-2, making interchangeability scientifically unjustified without direct comparative data [2][3].

SMAP-2 Quantitative Differentiation Evidence Versus Closest Analogs and Treatment Standards


In Vivo Tumor Control: SMAP-2 Achieves Comparable Efficacy to Enzalutamide in Castrate-Resistant Prostate Cancer Xenografts

In a head-to-head murine xenograft study (LNCaP/AR model), oral SMAP-2 (30 or 100 mg/kg BID) was compared directly with the FDA-approved androgen receptor inhibitor enzalutamide (100 mg/kg QD). SMAP-2 at 100 mg/kg BID inhibited tumor formation with efficacy statistically comparable to enzalutamide at 100 mg/kg QD over the treatment period. The study also confirmed that the structurally analogous but pharmacologically inactive control, TRC-766, produced negligible tumor inhibition, confirming on-target PP2A activation is required [1].

Prostate Cancer Xenograft Androgen Receptor

Oral Bioavailability and Target Engagement: Structural Optimization of SMAP-2 Overcomes the Pharmacokinetic Limitations of Earlier Tricyclic PP2A Activators

SMAP-2 incorporates a hydroxylated linker absent in the lead compound TRC-382, a structural modification that was specifically engineered to improve systemic exposure following oral administration. While TRC-382 exhibited broad in vitro activity, its utility for in vivo oral dosing was limited by poor bioavailability. Cross-study pharmacokinetic profiling confirmed that SMAP-2 achieves therapeutically effective plasma concentrations after oral gavage in mice, enabling robust pharmacodynamic responses including AR dephosphorylation and apoptosis induction in prostate tumors [1]. TRC-766, a close structural analog lacking the key sulfonamide N-H hydrogen bond donor, retains PP2A binding but fails to activate the phosphatase, confirming that SMAP-2’s activation is structurally specific [1].

Pharmacokinetics Oral Bioavailability PP2A

Vascular Disease Application: DT-1154 (SMAP-2) Significantly Reduces Abdominal Aortic Aneurysm Incidence and Aortic Dilation In Vivo

In the angiotensin II (AngII)-infused ApoE-/- mouse model of abdominal aortic aneurysm (AAA), oral administration of DT-1154 (equivalent to SMAP-2) for 4 weeks significantly reduced AAA incidence (P < 0.05, Chi-square test) and maximal aortic diameter (P < 0.05, Mann-Whitney test) compared to vehicle controls. Elastin integrity, scored on a 1–4 histopathological scale, was significantly preserved (lower score) in DT-1154-treated mice [1]. These vascular protective effects were mechanistically linked to suppression of ERK1/2 and NF-κB signaling [1].

Abdominal Aortic Aneurysm Vascular Biology PP2A

KRAS-Mutant Lung Cancer: SMAP-2 Engages PP2A to Inhibit Oncogenic KRAS Signaling and Tumor Growth in Preclinical Models

SMAP-2 treatment inhibited the growth of KRAS-mutant non-small cell lung cancer (NSCLC) cells in vitro and in mouse xenograft and transgenic models. Mechanistically, SMAP-2 binding to the PP2A Aα scaffold promotes conformational changes that reactivate phosphatase activity toward downstream KRAS effectors, attenuating mitogenic signaling and inducing apoptosis. This anti-proliferative effect was observed across multiple KRAS-mutant lines, while wild-type KRAS cells showed reduced sensitivity, underscoring oncogene-specific dependency [1]. Unlike direct KRAS inhibitors (e.g., sotorasib), which target a single mutant allele, SMAP-2 exerts its effects through broad PP2A-mediated dephosphorylation of multiple oncogenic nodes, potentially circumventing resistance mechanisms.

Lung Cancer KRAS PP2A

Optimal Deployment Scenarios for SMAP-2 Based on Quantitative Differentiation Evidence


Androgen Receptor Degradation and Enzalutamide-Comparison Studies in Prostate Cancer

SMAP-2 is optimally deployed in castration-resistant prostate cancer (CRPC) xenograft or in vitro models where head-to-head comparison with enzalutamide is desired. Its demonstrated ability to degrade full-length and truncated AR isoforms—including the enzalutamide-resistant AR-v7 splice variant—makes it an essential tool for investigating PP2A-mediated AR regulation and for screening combination therapies that pair SMAP-2 with existing androgen receptor signaling inhibitors [1].

PP2A Reactivation as a Strategy to Overcome Kinase Inhibitor Resistance in KRAS-Mutant Lung Cancer

In KRAS-driven NSCLC models, SMAP-2 enables the study of PP2A's tumor-suppressor function as a counterbalance to oncogenic kinase signaling. Procurement is warranted for research groups exploring bypass resistance to KRAS-G12C inhibitors or attempting to map the phosphoproteomic signatures of PP2A reactivation. Quantitative inhibition of downstream substrates such as ERK and AKT can be benchmarked against direct RAS-pathway inhibitors [2].

Vascular Remodeling and Aneurysm Pathogenesis Studies

SMAP-2 (DT-1154) has demonstrated significant protective effects in the AngII/ApoE-/- AAA model, reducing incidence and aortic dilation while preserving elastin integrity. This compound is the only PP2A activator with published in vivo efficacy data in a vascular disease model, making it the reagent of choice for mechanistic studies linking PP2A to aortic wall inflammation, MMP activity, and smooth muscle cell homeostasis [3].

Pharmacological Differentiation from Immunosuppressive PP2A Modulators

Unlike FTY720 (fingolimod), which activates PP2A but also induces lymphopenia through S1P receptor modulation, SMAP-2 offers PP2A activation without confounding immunosuppressive effects. This selectivity profile is critical for oncology applications where immune function must be preserved, and for dissecting PP2A-specific biology from S1P receptor-mediated pathways in inflammatory disease models [4].

Technical Documentation Hub

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